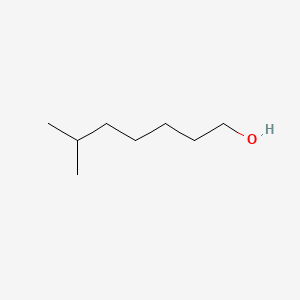

6-Methyl-1-heptanol

Description

Contextualization within Branched-Chain Alcohols

Alcohols are a fundamental class of organic compounds defined by the presence of a hydroxyl (-OH) functional group attached to a saturated carbon atom numberanalytics.com. They can be broadly categorized into aliphatic, cyclic, and aromatic alcohols, with aliphatic alcohols further divided into those with straight (linear) and branched chains solubilityofthings.com. 6-Methyl-1-heptanol (B128184) falls squarely into the category of branched-chain aliphatic alcohols. Its structure features a seven-carbon backbone (heptane) with a methyl (CH3) group appended to the sixth carbon atom, and the hydroxyl group attached to the first carbon atom smolecule.comcymitquimica.comcymitquimica.com. This specific branching pattern, distinguishing it from linear 1-heptanol (B7768884) or other positional isomers of methylheptanol (e.g., with the methyl group at the 3rd, 4th, or 5th position), imparts distinct physical properties such as boiling point, density, and solubility, which are critical for its applications and chemical behavior smolecule.comcymitquimica.comcymitquimica.comchemicalbook.com. The term "isooctanol" is sometimes used broadly to refer to mixtures of C8 branched alcohols, which may include this compound nih.govthegoodscentscompany.comymdb.ca.

Significance in Organic Chemistry and Related Disciplines

The significance of this compound in organic chemistry stems from its versatile nature as both a building block and a functional ingredient.

Chemical Intermediate and Building Block: this compound serves as a valuable intermediate in the synthesis of a wide array of more complex chemical compounds. It is employed in the production of plasticizers and surfactants, critical components in various industrial materials and formulations smolecule.comnih.gov. Furthermore, its structure makes it a useful precursor in the synthesis of certain pharmaceutical compounds and other specialized organic molecules cymitquimica.comontosight.ailookchem.com.

Solvent Properties: The compound exhibits moderate polarity and is soluble in many organic solvents, while showing limited solubility in water smolecule.comcymitquimica.comchemicalbook.comthegoodscentscompany.comontosight.ailookchem.comlookchem.com. These characteristics make it a suitable solvent for various chemical processes, including its use in resin solvents and as a medium for facilitating specific chemical reactions in organic synthesis cymitquimica.comnih.govlookchem.comlookchem.comresearchgate.net.

Industrial Applications: Beyond its role in synthesis and as a solvent, this compound finds application in industrial sectors. It is used in the manufacturing of cutting and lubricating oils, hydraulic fluids, and in the production of materials such as ceramics, paper coatings, textiles, and latex rubbers smolecule.comnih.govlookchem.com. It also serves as an intermediate in the manufacture of other chemicals like 2-ethylhexyl acetate, a lacquer solvent lookchem.com.

Flavor and Fragrance Industry: While some sources indicate its use as a scent component due to its pleasant odor profile smolecule.comontosight.ai, other literature suggests it is not recommended for direct use in fragrance or flavor applications, possibly due to concentration limits or specific regulatory considerations thegoodscentscompany.com. Nevertheless, its structural features suggest potential as a precursor or modifier in this field.

Evolution of Research Trajectories Pertaining to this compound

Research concerning this compound has evolved along several lines, reflecting its multifaceted nature.

Natural Occurrence and Chemical Ecology: A notable area of research has been the identification of this compound in various natural sources. It has been detected as a minor component in castoreum, a secretion from beavers, suggesting a potential role in animal chemical communication smolecule.comthegoodscentscompany.com. Its presence has also been reported in plant species, including tobacco leaves, Humulus lupulus, Zanthoxylum schinifolium, Sergia lucens, and Decalepis hamiltonii smolecule.comnih.govthegoodscentscompany.comresearchgate.netneist.res.in. These findings open avenues for research into its potential biological activities, ecological functions, and metabolic pathways within these organisms. It is also identified as a mammalian metabolite nih.govresearchgate.net.

Synthesis Methodologies: Research has also focused on the development and optimization of synthesis methods for this compound. Common synthetic routes include the hydroformylation of olefins followed by reduction, the reduction of 6-methylheptanoic acid using reducing agents like lithium aluminum hydride, and Grignard reactions with formaldehyde (B43269) smolecule.com. These synthetic strategies are crucial for ensuring its availability for industrial and research purposes.

Chemical Reactivity Studies: As a primary alcohol, this compound undergoes typical alcohol reactions, such as esterification with carboxylic acids and oxidation to aldehydes or ketones, depending on the reaction conditions smolecule.com. Research in this area contributes to understanding its behavior as a reactant and intermediate in organic synthesis.

Analytical and Industrial Chemistry: While direct, extensive scientific research applications may appear less common in published literature compared to other compounds, its commercial availability and well-defined properties make it a subject of interest in analytical chemistry for identification and quantification, and in industrial chemistry for process optimization and product development.

Data Tables

Table 1: Key Physical and Chemical Properties of this compound

Table 2: Common Synthesis Methods for this compound

| Method | Description | References |

| Hydroformylation | Reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst, followed by aldehyde formation and subsequent reduction. | smolecule.com |

| Acid Reduction | Reduction of 6-methylheptanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or borohydride (B1222165) reagents. | smolecule.com |

| Grignard Reaction | Reaction of a suitable Grignard reagent with formaldehyde. | smolecule.com |

| Oxo Process | Reaction of heptenes with carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation (often used for isooctanols, which include this isomer). | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

40742-11-8 |

|---|---|

Molecular Formula |

C32H68O4Ti |

Molecular Weight |

564.7 g/mol |

IUPAC Name |

6-methylheptan-1-olate;titanium(4+) |

InChI |

InChI=1S/4C8H17O.Ti/c4*1-8(2)6-4-3-5-7-9;/h4*8H,3-7H2,1-2H3;/q4*-1;+4 |

InChI Key |

HVGAPIUWXUVICC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC[O-].CC(C)CCCCC[O-].CC(C)CCCCC[O-].CC(C)CCCCC[O-].[Ti+4] |

boiling_point |

367 °F at 760 mm Hg (USCG, 1999) 188.0 °C 188 °C; 95.8 °C at 20 atm 83-91 °C 367°F |

Color/Form |

Clear, colorless liquid. |

density |

0.832 at 68 °F (USCG, 1999) 0.8176 at 25 °C Bulk density = 6.95 lb/gal Relative density (water = 1): 0.83 0.832 0.83 |

flash_point |

180 °F (USCG, 1999) 180 °F (82 °C) (Open cup) 82 °C o.c. 180°F (open-cup) (oc) 180°F |

melting_point |

less than 212 °F (USCG, 1999) -106.0 °C -106 °C <212°F <-105°F |

physical_description |

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals. Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Clear, colorless liquid with a faint, pleasant odor. Clear, colorless liquid. |

solubility |

Insoluble (NIOSH, 2016) 0.00 M Soluble in ethanol, ether In water, 640 mg/L at 25 °C Solubility in water: none Insoluble |

vapor_density |

Relative vapor density (air = 1): 4.5 |

vapor_pressure |

1.03 mm Hg (USCG, 1999) 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/ Vapor pressure, Pa at 20 °C: 50 0.4 mmHg |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 6 Methyl 1 Heptanol

Established Synthetic Routes to 6-Methyl-1-heptanol (B128184)

Traditional methods for the synthesis of this compound rely on fundamental organic reactions, including hydroformylation, reduction of carboxylic acid derivatives, Grignard reactions, and the reduction of aldehydes.

Hydroformylation of Precursor Olefins

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis that can be employed to produce this compound. This process involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium or cobalt. The reaction proceeds in two main stages: the hydroformylation of the olefin to an aldehyde, followed by the in-situ or subsequent reduction of the aldehyde to the desired alcohol.

For the synthesis of this compound, the logical precursor olefin would be 6-methyl-1-hexene. The hydroformylation of this substrate would yield an isomeric mixture of aldehydes, primarily 7-methyl-1-heptanal and 2,5-dimethylhexanal. Subsequent reduction of the linear aldehyde, 7-methyl-1-heptanal, would produce this compound. The regioselectivity of the hydroformylation step is a critical factor, and reaction conditions are typically optimized to favor the formation of the linear aldehyde.

| Precursor Olefin | Catalyst System | Key Reaction Conditions | Product(s) | Yield | Reference |

| 6-Methyl-1-hexene | Rhodium-based catalyst with phosphine (B1218219) ligands | High pressure of syngas (CO/H₂), elevated temperature | 7-Methyl-1-heptanal, 2,5-dimethylhexanal | Not specified | General knowledge |

Reduction Strategies for Carboxylic Acid Derivatives (e.g., 6-Methylheptanoic Acid)

A reliable and widely used laboratory-scale method for the preparation of primary alcohols is the reduction of carboxylic acids and their derivatives, such as esters. 6-Methylheptanoic acid can be effectively reduced to this compound using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, offering high yields. masterorganicchemistry.comyoutube.comic.ac.ukrochester.edu The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol.

The general reaction is as follows:

CH₃CH(CH₃)(CH₂)₄COOH + [H] → CH₃CH(CH₃)(CH₂)₄CH₂OH

Alternative reducing agents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), can also be employed for the reduction of carboxylic acids and often provide a milder and more selective alternative to LiAlH₄.

| Starting Material | Reducing Agent | Solvent | Key Reaction Conditions | Product | Yield | Reference |

| 6-Methylheptanoic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous diethyl ether or THF | Anhydrous conditions, followed by aqueous workup | This compound | High | masterorganicchemistry.comyoutube.comic.ac.ukrochester.edu |

| 6-Methylheptanoic acid | Borane-THF complex (BH₃-THF) | Tetrahydrofuran (THF) | Anhydrous conditions | This compound | Not specified | General knowledge |

Grignard Reaction Approaches

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. To synthesize the primary alcohol this compound, a Grignard reagent can be reacted with formaldehyde (B43269) (HCHO). A suitable Grignard reagent for this synthesis would be isobutylmagnesium bromide, which can be prepared by reacting 1-bromo-2-methylpropane (B43306) with magnesium metal in an ethereal solvent.

The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is then protonated during an acidic workup to yield this compound.

The reaction proceeds as follows:

CH₃CH(CH₃)CH₂MgBr + HCHO → CH₃CH(CH₃)CH₂CH₂OMgBr CH₃CH(CH₃)CH₂CH₂OMgBr + H₃O⁺ → CH₃CH(CH₃)CH₂CH₂OH + Mg(OH)Br

| Grignard Reagent | Carbonyl Compound | Solvent | Key Reaction Conditions | Product | Yield | Reference |

| Isobutylmagnesium bromide | Formaldehyde (HCHO) | Diethyl ether or THF | Anhydrous conditions, followed by acidic workup | This compound | Not specified | General knowledge |

Reductive Conversions of Corresponding Aldehydes (e.g., 6-Methyl-1-heptanal)

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. If 6-methyl-1-heptanal is available, it can be readily converted to this compound. This reduction can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents.

Catalytic hydrogenation involves the reaction of the aldehyde with hydrogen gas in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is often employed in industrial settings due to its efficiency and the use of relatively inexpensive reagents.

For laboratory-scale synthesis, sodium borohydride (B1222165) (NaBH₄) is a commonly used and convenient reducing agent for aldehydes. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), and proceeds with high yield and selectivity.

| Starting Material | Reducing Agent/Catalyst | Solvent | Key Reaction Conditions | Product | Yield | Reference |

| 6-Methyl-1-heptanal | H₂ / Pd, Pt, or Ni | Ethanol or other suitable solvent | Hydrogen pressure, ambient or elevated temperature | This compound | High | General knowledge |

| 6-Methyl-1-heptanal | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Ambient temperature | This compound | High | General knowledge |

Novel and Sustainable Synthesis Approaches

In the quest for greener and more efficient chemical processes, novel synthetic strategies are continuously being explored. These approaches often focus on improving selectivity, reducing waste, and utilizing more environmentally benign reagents and catalysts.

Investigation of Chemo- and Regioselective Transformations

Modern synthetic organic chemistry places a strong emphasis on the development of highly selective reactions that can precisely target specific functional groups and positions within a molecule. For the synthesis of this compound, chemo- and regioselective transformations offer promising avenues for improved efficiency and atom economy.

One such approach is the hydroboration-oxidation of a terminal alkene like 6-methyl-1-hexene. This two-step process provides a reliable method for the anti-Markovnikov hydration of alkenes, leading to the formation of a primary alcohol. The first step involves the addition of a borane (B79455) reagent, such as borane-THF complex (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond. This addition is highly regioselective, with the boron atom adding to the less substituted carbon. The subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide in the presence of a base, replaces the boron atom with a hydroxyl group, yielding the primary alcohol. The hydroboration-oxidation of 6-methyl-1-hexene would selectively produce this compound. nih.govdicp.ac.cn

Another area of active research is the development of biocatalytic methods . Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of aldehydes to alcohols with high chemo-, regio-, and stereoselectivity under mild reaction conditions. frontiersin.orgmdpi.com The use of an appropriate ADH could enable the efficient and clean reduction of 6-methyl-1-heptanal to this compound. Furthermore, lipases can be employed for the enzymatic esterification of alcohols, which can be a key step in purification or in the synthesis of derivatives. ias.ac.innsf.govresearchgate.netnih.govnih.gov These biocatalytic approaches align with the principles of green chemistry by utilizing renewable catalysts and often operating in aqueous media.

| Synthetic Strategy | Key Reagents/Catalysts | Substrate | Key Features | Product | Reference |

| Hydroboration-Oxidation | 1. BH₃-THF or 9-BBN 2. H₂O₂, NaOH | 6-Methyl-1-hexene | Anti-Markovnikov addition, high regioselectivity | This compound | nih.govdicp.ac.cn |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH), Cofactor (e.g., NADH) | 6-Methyl-1-heptanal | High selectivity, mild conditions, green chemistry | This compound | frontiersin.orgmdpi.com |

| Lipase-catalyzed Esterification | Lipase | This compound and a carboxylic acid | Mild conditions, high selectivity | 6-Methylheptyl ester | ias.ac.innsf.govresearchgate.netnih.govnih.gov |

Enzymatic and Biocatalytic Syntheses

The use of enzymatic and biocatalytic methods for the synthesis of this compound represents a significant advancement toward milder and more selective chemical production. researchgate.net These approaches utilize enzymes, such as dehydrogenases and oxidases, to catalyze the conversion of substrates into the desired alcohol. researchgate.net Biocatalysis is particularly advantageous for its high selectivity, which often circumvents the need for complex protection and deprotection steps common in traditional chemical syntheses. acsgcipr.org

Alcohol dehydrogenases (ADHs) are a prominent class of enzymes used for the synthesis of alcohols through the reduction of corresponding aldehydes or ketones. researchgate.netnih.gov The reaction involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon. For the synthesis of this compound, this would involve the reduction of 6-methylheptanal (B128093). The stereoselectivity of ADHs can be exploited to produce specific enantiomers of chiral alcohols, although this compound is achiral. mdpi.com Whole-cell biocatalysts are often employed to facilitate the in-situ regeneration of the expensive nicotinamide (B372718) cofactors, making the process more economically viable. mdpi.com

Another enzymatic route is the use of alcohol oxidases, which catalyze the oxidation of alcohols to aldehydes. nih.gov While this is the reverse of the desired reaction, these enzyme systems can be engineered to operate in the reductive direction. Carboxylic acid reductases (CARs) offer a direct pathway from carboxylic acids to aldehydes, which can then be subsequently reduced to the primary alcohol by an ADH. nih.gov This two-step, one-pot synthesis is an effective strategy for producing primary alcohols from readily available carboxylic acids. acsgcipr.org

The table below summarizes enzymatic approaches applicable to the synthesis of primary alcohols like this compound.

| Enzyme Class | Substrate Precursor | Key Advantages |

| Alcohol Dehydrogenase (ADH) | 6-Methylheptanal | High selectivity, mild reaction conditions |

| Carboxylic Acid Reductase (CAR) followed by ADH | 6-Methylheptanoic Acid | Utilizes readily available feedstocks, one-pot synthesis potential |

| Ene-reductase (ER) followed by ADH | 6-Methyl-2-hepten-1-al | Can create specific stereoisomers in chiral molecules |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, particularly for applications in the fragrance industry, is increasingly being guided by the principles of green chemistry. matec-conferences.orgpersonalcaremagazine.compremiumbeautynews.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and employing safer chemical pathways. researchgate.net

Biocatalysis, as discussed in the previous section, is a cornerstone of green chemistry. matec-conferences.orgresearchgate.net Enzymatic reactions are typically conducted in aqueous media under mild temperature and pressure conditions, which significantly reduces energy consumption and avoids the use of hazardous organic solvents. acsgcipr.orgpersonalcaremagazine.com Enzymes themselves are derived from renewable resources and are biodegradable. acsgcipr.org The high selectivity of enzymes minimizes the formation of by-products, leading to a higher atom economy and less waste. matec-conferences.orgresearchgate.net

The use of renewable feedstocks is another key aspect of green chemistry being explored for the synthesis of fragrance molecules. premiumbeautynews.comkaust.edu.sa Research is ongoing to produce chemical precursors from plant biomass and agricultural by-products through fermentation or other bioprocesses. premiumbeautynews.com These bio-based intermediates can then be converted into this compound through chemo- or biocatalytic methods.

Furthermore, the development of innovative catalysts and the use of green solvents are central to more sustainable synthetic routes. matec-conferences.orgresearchgate.net For instance, using supercritical carbon dioxide (scCO2) as a solvent in processes like hydroformylation can offer a greener alternative to traditional organic solvents. personalcaremagazine.comresearchgate.net scCO2 is non-toxic, non-flammable, and can be easily separated from the product, simplifying downstream processing and reducing waste. personalcaremagazine.com

Industrial-Scale Production Considerations and Process Optimization

The industrial production of this compound is primarily achieved through the hydroformylation of branched olefins, a process also known as oxo synthesis. wikipedia.orgmt.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce an aldehyde, which is then subsequently hydrogenated to the corresponding alcohol. wikipedia.orglibretexts.org

Catalytic Systems for Large-Scale Synthesis

The choice of catalyst is critical in hydroformylation as it dictates the reaction's efficiency, selectivity, and operating conditions. mdpi.com Historically, cobalt-based catalysts, such as cobalt carbonyl (Co2(CO)8), were widely used. mdpi.comresearchgate.net However, these catalysts require high pressures (100–300 atm) and temperatures (140–180 °C) to be effective. researchgate.net

Modern industrial processes predominantly utilize rhodium-based catalysts, which are significantly more active than their cobalt counterparts, allowing for much milder reaction conditions. mdpi.comnih.govmatthey.com Rhodium catalysts can operate at lower pressures (10–100 atm) and temperatures (40–200 °C), leading to energy savings and improved safety. wikipedia.org These catalysts are typically complexes of rhodium with phosphine or phosphite (B83602) ligands. mdpi.comrsc.org The steric and electronic properties of these ligands can be tuned to control the regioselectivity of the hydroformylation reaction, favoring the formation of the desired linear aldehyde over the branched isomer. mdpi.comacs.org

For the synthesis of this compound, the feedstock would be a C7 branched olefin. The catalyst system is designed to favor the addition of the formyl group to the terminal carbon, leading to 6-methylheptanal, which is then hydrogenated to this compound. mt.com Catalyst recovery and recycling are significant challenges in homogeneous catalysis, and various techniques, such as aqueous biphasic systems, have been developed to address this. mdpi.com

| Catalyst Type | Typical Ligands | Operating Conditions | Key Advantages |

| Cobalt-based | Carbonyl | High pressure and temperature | Robust, less sensitive to poisons |

| Rhodium-based | Phosphines, Phosphites | Mild pressure and temperature | High activity and selectivity |

| Other Metals (e.g., Ruthenium, Palladium) | Various | Varied | Potential for lower cost, ongoing research |

Reaction Engineering and Process Intensification Studies

Reaction engineering plays a crucial role in optimizing the industrial production of this compound to ensure it is efficient, cost-effective, and safe. alooba.comwikipedia.org This involves the design and operation of chemical reactors and the optimization of process parameters such as temperature, pressure, reactant concentrations, and catalyst loading. fiveable.me

For the hydroformylation process, continuous stirred-tank reactors (CSTRs) or bubble column reactors are commonly employed. The design must ensure efficient mass transfer of the gaseous reactants (synthesis gas: a mixture of carbon monoxide and hydrogen) into the liquid phase containing the olefin and the dissolved catalyst. semanticscholar.org Heat management is also critical, as hydroformylation is an exothermic reaction. researchgate.net

Process intensification aims to develop smaller, more efficient, and safer production technologies. researchgate.net In the context of this compound synthesis, this could involve the use of microreactors, which offer enhanced heat and mass transfer, leading to better control over the reaction and potentially higher yields and selectivities. The use of CO2-expanded liquids is another area of research for process intensification. researchgate.net By dissolving CO2 in the reaction medium, the viscosity is lowered, and the solubility of synthesis gas is increased, which can lead to enhanced reaction rates and improved selectivity under milder conditions. researchgate.net These advanced reaction engineering principles are key to developing more sustainable and economically competitive processes for the production of fine chemicals like this compound. semanticscholar.orgresearchgate.net

Chemical Reactivity and Mechanistic Studies of 6 Methyl 1 Heptanol

Fundamental Reaction Pathways of 6-Methyl-1-heptanol (B128184)

As a primary alcohol, this compound serves as a versatile substrate for a variety of chemical transformations. Its reactivity is centered around the hydroxyl (-OH) group, which can act as a nucleophile or be converted into a good leaving group, enabling substitution and elimination reactions.

Esterification Reactions and Kinetics

The reaction of this compound with a carboxylic acid in the presence of an acid catalyst yields an ester and water. This reversible process, known as Fischer esterification, is a cornerstone of alcohol chemistry. chemguide.co.ukmasterorganicchemistry.com The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the final ester product. masterorganicchemistry.com

The kinetics of esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netoup.com While specific kinetic data for this compound is not extensively documented, studies on similar primary alcohols demonstrate that increasing the reaction temperature and using an excess of the alcohol can significantly increase the reaction rate and shift the equilibrium toward the ester product. researchgate.net

| Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst | Effect on Reaction Rate/Yield | Reference |

|---|---|---|---|---|

| 1:1 to 4:1 | 39-75 | Sulfuric Acid | Increasing the molar ratio of alcohol to acid increases the conversion to ester. | researchgate.net |

| 10:1 | 40-60 | Sulfuric Acid | Increasing temperature from 40°C to 60°C increases the reaction rate constant. | researchgate.net |

| 4:1 | 70-100 | Brønsted Acidic Ionic Liquids | Reaction follows first-order reversible kinetics; rate increases with temperature. | oup.com |

Controlled Oxidation to Carbonyl Compounds (Aldehydes and Ketones)

As a primary alcohol, this compound can be oxidized to form carbonyl compounds. Controlled oxidation yields the corresponding aldehyde, 6-methylheptanal (B128093). chemistrysteps.comlibretexts.org If stronger oxidizing agents are used or if the reaction is not carefully controlled, the aldehyde can be further oxidized to a carboxylic acid, 6-methylheptanoic acid. khanacademy.org Oxidation to a ketone is not possible from a primary alcohol.

To stop the oxidation at the aldehyde stage, mild oxidizing agents are required. chemistrysteps.com Reagents such as Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are effective for this transformation, typically providing good yields without significant overoxidation. libretexts.org Another common method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions. chemistrysteps.com

| Oxidizing Agent/Method | Typical Product from Primary Alcohol | Key Features | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Mild, selective, but Cr(VI) is toxic. | libretexts.org |

| Dess-Martin Periodinane (DMP) | Aldehyde | High yields, non-acidic, milder conditions than PCC. | libretexts.org |

| Swern Oxidation (DMSO, (COCl)₂) | Aldehyde | Mild conditions, avoids heavy metals. | chemistrysteps.com |

| Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | Strong oxidant, leads to overoxidation of the intermediate aldehyde. | khanacademy.org |

Dehydration Reactions to Alkene Derivatives

When heated in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes dehydration (elimination of a water molecule) to form an alkene. libretexts.orgucalgary.ca The primary product of this reaction would be 6-methyl-1-heptene.

For primary alcohols, this reaction typically proceeds through an E2 (bimolecular elimination) mechanism. libretexts.orglibretexts.org The process begins with the protonation of the alcohol's hydroxyl group by the acid, forming an alkyloxonium ion, which is a good leaving group. libretexts.orgyoutube.com A base (such as the conjugate base of the acid, HSO₄⁻) then abstracts a proton from the adjacent carbon atom in a concerted step as the alkyloxonium ion departs, resulting in the formation of the double bond. libretexts.org The temperatures required for the dehydration of primary alcohols are generally high, often in the range of 170-180°C. libretexts.org

| Alcohol Type | Typical Mechanism | Catalyst | Typical Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Primary (e.g., this compound) | E2 | H₂SO₄ or H₃PO₄ | 170 - 180 | libretexts.orgucalgary.ca |

| Secondary | E1 | H₂SO₄ or H₃PO₄ | 100 - 140 | libretexts.org |

| Tertiary | E1 | H₂SO₄ or H₃PO₄ | 25 - 80 | libretexts.org |

Formation of Organophosphorus Derivatives

Alcohols like this compound can be converted into various organophosphorus compounds. A representative synthesis is the formation of alkyl hydrogen methylphosphonates. rsc.org This can be achieved via a multi-step process. One established route involves the initial transesterification of trimethyl phosphite (B83602) with the alcohol in the presence of a sodium catalyst. The resulting mixed phosphite is then treated with methyl iodide in a Michaelis-Arbuzov-type reaction to form an alkyl methyl methylphosphonate. Finally, selective demethylation yields the target alkyl hydrogen methylphosphonate. rsc.org More modern methods are also being developed, including Lewis-acid-catalyzed and photoredox-catalyzed approaches to form C-P bonds directly from alcohols. thieme-connect.comrsc.org

Advanced Mechanistic Investigations

Spectroscopic Probing of Reaction Intermediates

While specific studies detailing the spectroscopic observation of reaction intermediates for this compound are not widely published, general spectroscopic techniques are crucial for elucidating the mechanisms of the reactions described above. The interrogation of transient species is key to understanding reaction pathways, though their direct observation remains a significant challenge. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : In certain reactions, particularly those involving carbocation intermediates (like the E1 dehydration of secondary or tertiary alcohols), low-temperature NMR studies in superacidic media can allow for the direct observation of the carbocation. For this compound's reactions, ¹H and ¹³C NMR would be used to monitor the disappearance of the reactant and the appearance of products, providing kinetic information. pressbooks.pub

Infrared (IR) Spectroscopy : In-situ IR spectroscopy can monitor reactions in real-time. For instance, during the oxidation of this compound, one could observe the disappearance of the broad O-H stretching band (around 3350 cm⁻¹) and the appearance of the sharp C=O stretching band of the aldehyde product (around 1725 cm⁻¹). pressbooks.publibretexts.org

Mass Spectrometry (MS) : ESI-MS (Electrospray Ionization Mass Spectrometry) is a powerful tool for detecting charged intermediates in a reaction mixture. researchgate.netnih.gov In the study of catalytic cycles, MS can identify metal-ligand complexes or other transient species that are part of the mechanism. nih.gov For the characterization of the final products, MS of alcohols often shows characteristic fragmentation patterns, including alpha-cleavage and dehydration (loss of water). pressbooks.publibretexts.org

These spectroscopic methods provide the foundation for the mechanistic understanding of alcohol reactivity, allowing chemists to infer the presence and structure of short-lived intermediates even when they cannot be isolated.

Computational Studies of Transition States and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the intricate details of reaction mechanisms at the molecular level. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles governing the reactivity of long-chain primary alcohols are well-established through theoretical studies of analogous systems. These studies provide a robust framework for understanding the transition states and energy landscapes associated with reactions involving this compound, such as oxidation and dehydration.

For the oxidation of primary alcohols, DFT studies have been employed to elucidate the mechanistic pathways, including the nature of the oxidizing species and the structure of the transition states. figshare.comfigshare.combath.ac.uk For instance, in TEMPO-mediated oxidations, computational models can predict whether the reaction proceeds through a concerted hydride transfer or a stepwise mechanism involving a deprotonation step followed by the formation of a cyclic intermediate. bath.ac.uk The calculated energy barriers for these pathways help in identifying the most plausible reaction mechanism. In the context of this compound, such studies would involve modeling the interaction of the alcohol with the oxidant and mapping the potential energy surface to locate the transition state structures and calculate their corresponding activation energies.

Dehydration of alcohols is another area where computational studies have provided significant insights. chemistrysteps.comberkeley.edursc.orgaidic.it Theoretical calculations can determine the energy profiles for E1 and E2 elimination pathways. For a primary alcohol like this compound, an E2 mechanism is generally favored under basic or neutral conditions, while an E1 mechanism might be operative under acidic conditions, proceeding through a primary carbocation intermediate which could be prone to rearrangement. chemistrysteps.com DFT calculations can model the transition states for both pathways, providing information on their geometries and relative energies, thus predicting the reaction conditions that would favor one mechanism over the other. The presence of the methyl branch in this compound could also influence the regioselectivity of elimination, a factor that can be effectively studied using computational models. acs.org

The table below illustrates hypothetical activation energies for different reaction pathways of a primary alcohol, based on computational studies of similar molecules.

| Reaction Pathway | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) |

| Oxidation (Concerted Hydride Transfer) | TEMPO+/NaCO3 | 15-20 |

| Oxidation (Deprotonation/Cyclic Intermediate) | TEMPO+/NaCO3 | 18-25 |

| Dehydration (E2) | POCl3/Pyridine | 25-30 |

| Dehydration (E1) | H2SO4 | 30-35 |

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For instance, in the oxidation of an alcohol to an aldehyde or carboxylic acid, the cleavage of the α-C-H bond is often the rate-limiting step. By comparing the rate of oxidation of this compound with its deuterated analogue, 6-methyl-1-deutero-1-heptanol, a significant primary KIE (typically kH/kD > 2) would provide strong evidence for the involvement of the α-C-H bond cleavage in the rate-determining step. libretexts.org

The magnitude of the primary KIE can also provide insights into the symmetry of the transition state. A linear and symmetrical transition state, where the hydrogen is equally bonded to the carbon and the abstracting species, generally exhibits a maximal KIE. Conversely, an early or late transition state will show a smaller KIE.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information. For example, a small secondary KIE might be observed upon deuteration of the β-carbon, which could indicate changes in hyperconjugation effects between the ground state and the transition state.

Solvent isotope effects, determined by comparing the reaction rate in H₂O versus D₂O, can be used to probe the involvement of solvent molecules and proton transfers in the reaction mechanism. nih.gov For reactions involving this compound, a significant solvent KIE would suggest that a proton transfer to or from the solvent is part of the rate-determining step.

The following table summarizes expected KIE values for different mechanistic scenarios in the oxidation of a primary alcohol.

| Isotopic Substitution | Mechanistic Implication | Expected kH/kD |

| α-Deuteration | C-H bond cleavage is rate-determining | > 2 |

| α-Deuteration | C-H bond cleavage is not rate-determining | ~ 1 |

| Solvent (D₂O) | Proton transfer from solvent is rate-determining | > 1 |

| Solvent (D₂O) | No proton transfer from solvent in RDS | ~ 1 |

Derivatization and Functionalization of this compound

Synthesis of Novel Derivatives and Analogues

The hydroxyl group of this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives and analogues with diverse properties and applications. Common derivatization strategies for primary alcohols can be readily applied to this compound to modify its physical and chemical characteristics.

One of the most common derivatizations is esterification , where this compound is reacted with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. libretexts.org The resulting esters often possess pleasant fragrances and are used in the perfume and food industries. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for this transformation. rsc.org

Ether synthesis is another important derivatization route. The Williamson ether synthesis, for example, involves the reaction of the sodium salt of this compound (formed by deprotonation with a strong base like sodium hydride) with an alkyl halide. thegoodscentscompany.com This method allows for the introduction of various alkyl or aryl groups, leading to a diverse range of ethers with applications as solvents, additives, and chemical intermediates.

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. These sulfonates are excellent substrates for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups, including halides, azides, and nitriles.

Furthermore, the synthesis of more complex molecules can be achieved through multi-step reaction sequences starting from this compound. For instance, oxidation of the alcohol to the corresponding aldehyde, 6-methylheptanal, opens up a plethora of subsequent reactions, such as aldol (B89426) condensations and Wittig reactions, to build larger carbon skeletons.

Structure-Reactivity Relationships in Functionalized this compound Derivatives

The structure of functionalized derivatives of this compound has a profound impact on their chemical reactivity and physical properties. The branched iso-octyl chain of this compound, in comparison to a linear C8 alcohol, can influence reaction rates and equilibria through steric and electronic effects.

In esterification reactions, the steric hindrance around the hydroxyl group of a primary alcohol like this compound is relatively low, leading to favorable reaction kinetics compared to secondary or tertiary alcohols. quora.com However, the nature of the acylating agent also plays a crucial role. Bulky carboxylic acids will react more slowly due to increased steric hindrance in the transition state. The electronic properties of the carboxylic acid also affect reactivity, with electron-withdrawing groups on the acid enhancing the electrophilicity of the carbonyl carbon and increasing the reaction rate.

For nucleophilic substitution reactions of this compound derivatives (e.g., tosylates), the primary nature of the carbon center favors an Sₙ2 mechanism, leading to inversion of stereochemistry if the starting material were chiral. The rate of these reactions is sensitive to the nature of the nucleophile and the solvent.

The physical properties of the derivatives are also strongly influenced by their structure. For example, the length and branching of the alkyl chain in esters derived from this compound will affect their volatility and odor. Generally, as the molecular weight of the ester increases, its volatility decreases. The branched structure of the iso-octyl group can also impact the packing of molecules in the solid state, influencing melting points.

A study on the oxidation of various alcohols, including open-chain alkyl alcohols, demonstrated that the efficiency of the reaction is largely dependent on the alcohol's structure, with steric hindrance playing a key role. researchgate.net Unhindered primary and secondary alcohols are generally oxidized more readily than sterically hindered ones. researchgate.net

Catalytic Conversions Involving this compound as an Intermediate

This compound can serve as a crucial intermediate in various catalytic conversions for the synthesis of value-added chemicals. Its role as a building block is particularly relevant in processes that aim to produce longer-chain compounds from smaller molecules.

One of the most significant catalytic processes where this compound can be an intermediate is the Guerbet reaction . unibo.itresearchgate.netgoogle.com This reaction involves the base-catalyzed self-condensation of a primary alcohol to produce a branched primary alcohol with double the number of carbon atoms. The mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by an aldol condensation, dehydration, and subsequent hydrogenation. While ethanol (B145695) is a common starting material for producing butanol, higher alcohols like this compound can also undergo this reaction to yield C16 branched alcohols. These higher alcohols have applications as lubricants, surfactants, and plasticizers. google.com

In the context of biorefineries, the catalytic upgrading of bio-derived alcohols is a key area of research. rsc.orgresearchgate.net this compound, potentially derived from biomass, could be used as a platform molecule for the synthesis of longer-chain hydrocarbons suitable for use as biofuels. This can be achieved through dehydration of the alcohol to form alkenes, followed by oligomerization of the alkenes to produce higher molecular weight hydrocarbons.

Furthermore, this compound can be an intermediate in the synthesis of fine chemicals and pharmaceuticals. For example, its oxidation to 6-methylheptanal provides a key intermediate for the synthesis of various natural products and bioactive molecules. google.com The aldehyde can undergo a variety of C-C bond-forming reactions to construct more complex molecular architectures.

There is also evidence to suggest that this compound can itself act as a catalyst in certain reactions, such as in the treatment of wastewater. rsc.org

Natural Occurrence and Ecological Roles of 6 Methyl 1 Heptanol

Identification in Biological Secretions and Exudates

Presence in Castoreum (Beaver Secretion)

6-Methyl-1-heptanol (B128184) has been identified as a constituent of castoreum, a complex secretion from the castor sacs of the North American beaver (Castor canadensis). Castoreum is a yellowish exudate that beavers use in combination with urine for territorial scent marking. This chemically rich substance contains a multitude of compounds, including phenols, ketones, and various oxygen-containing monoterpenes.

In a detailed analysis of the neutral compounds within male castoreum, this compound was one of thirteen newly identified neutral compounds, most of which were oxygen-containing monoterpenes. The identification of these compounds was confirmed through gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR), with their identities verified by comparing the properties of the isolated compounds with those of authentic, synthesized standards. While numerous compounds in castoreum are known to have pheromonal activity, the specific behavioral role of this compound in beaver communication is part of a complex chemical signal.

Table 1: Selected Neutral Compounds Identified in Beaver Castoreum

| Compound Name | Chemical Class |

|---|---|

| This compound | Oxygen-containing monoterpene |

| 4,6-dimethyl-1-heptanol | Oxygen-containing monoterpene |

| Isopinocamphone | Oxygen-containing monoterpene |

| Pinocamphone | Oxygen-containing monoterpene |

This table is not exhaustive and highlights some of the neutral compounds identified alongside this compound.

Occurrence in Plant Extracts and Metabolomes

Detection in Chromolaena odorata Leaf Extracts

The chemical profile of ethanol (B145695) extracts from the leaves of Chromolaena odorata, a perennial shrub, has been shown to contain this compound. This plant is known for its strong odor and its use in traditional medicine. Gas chromatography-mass spectrometry (GC-MS) analysis of the leaf extract identified numerous compounds, with this compound being among the less concentrated constituents alongside more abundant compounds like methyl elaidate and erucic acid. The presence of a diverse array of volatile and non-volatile compounds contributes to the plant's biological activities and ecological interactions.

Identification in Alstonia boonei Leaf Oil Fractions

This compound (referred to as 1-Heptanol-6-methyl in the study) has been identified in the volatile oil extracted from the leaves of Alstonia boonei, a medicinal plant found in Nigeria. A GC-MS analysis of the ethanolic leaf extract revealed the presence of fifteen phytoconstituents. While the oil was predominantly composed of Ascorbic acid 2,6-hexadecanoate and 9-Octadecenoic acid, 1,2,3-propanetriyl ester, this compound was present in a smaller concentration of 2.58%. The complex mixture of compounds in the leaf oil is believed to contribute to the plant's traditional uses in treating ailments such as asthma, coughs, and wounds.

Presence in Spondias cytherea Fruits and Leaves

The compound this compound has been detected in both the fruits and leaves of Spondias cytherea, commonly known as the ambarella or golden apple. A GC-MS analysis of the chemical composition of the fruit revealed that this compound constituted 3.13% of the identified compounds. In the leaves, the concentration was slightly lower, at 2.53%. This plant is utilized in phytomedicine, and the presence of a wide range of chemical compounds, including this compound, is thought to be responsible for its therapeutic properties.

Table 2: Percentage Composition of this compound in Spondias cytherea

| Plant Part | Percentage of this compound |

|---|---|

| Fruit | 3.13% |

Identification in Tobacco Plants

This compound has been identified as a naturally occurring volatile organic compound (VOC) in several species of the Nicotiana genus. Its presence is part of the complex chemical profile of tobacco plants, contributing to their characteristic aroma. Research has documented the compound in various tobacco species, highlighting its role as a minor constituent of tobacco's volatile fraction.

The identification of this compound in tobacco has been established through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which are used to separate and identify the individual components of complex mixtures like tobacco leaf extracts. In a study involving the extraction of Nicotiana tabacum L., a compound identified as "yl-1-heptanol" was detected, which is consistent with this compound.

The following table summarizes the tobacco species in which this compound has been reported.

| Nicotiana Species | Common Name |

|---|---|

| Nicotiana tabacum | Virginian Tobacco |

| Nicotiana alata | Jasmine Tobacco |

| Nicotiana rustica | Aztec Tobacco |

| Nicotiana suaveolens | Australian Tobacco |

| Nicotiana sylvestris | South American Tobacco |

Non-Human Metabolic Pathways and Biotransformations

Enzymatic Formation and Degradation in Microorganisms

Microorganisms, including various species of bacteria and fungi, are known to produce a wide array of volatile organic compounds, including branched-chain higher alcohols. While the specific enzymatic pathway for this compound is not extensively detailed, its formation can be inferred from established pathways for analogous compounds, such as isobutanol, 3-methyl-1-butanol, and 2-methyl-1-butanol researchgate.netresearchgate.net.

The biosynthesis of these branched-chain alcohols in microorganisms like Saccharomyces cerevisiae (yeast) and various bacteria often originates from amino acid metabolism, specifically the Ehrlich pathway nih.govnih.gov. In this pathway, branched-chain amino acids (e.g., leucine, isoleucine, valine) undergo transamination to form their corresponding α-keto acids. These intermediates are then decarboxylated to aldehydes, which are subsequently reduced by alcohol dehydrogenases (ADHs) to form the final branched-chain alcohol researchgate.netnih.gov. It is plausible that this compound is synthesized via a similar pathway, likely originating from the metabolism of leucine, which can be converted into intermediates that are ultimately reduced to this compound.

Conversely, the degradation of this compound in microorganisms would likely involve oxidation reactions catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes would convert the alcohol first to its corresponding aldehyde (6-methylheptanal) and then to a carboxylic acid (6-methylheptanoic acid), which can then enter central metabolic pathways. For instance, various Bacillus species are known to produce and metabolize a range of VOCs, including alcohols and ketones nih.govfrontiersin.orgoup.comnih.gov. Fungal ADHs also exhibit broad substrate specificity, with activity towards various primary, branched-chain, and aromatic alcohols mdpi.com.

Mammalian Metabolic Transformations (Non-Human Specific)

In mammals, this compound is recognized as a metabolite nih.gov. Its metabolic transformation follows the general pathways for primary alcohols. The principal route of metabolism is oxidation, which primarily occurs in the liver.

The initial and rate-limiting step is the oxidation of the alcohol to its corresponding aldehyde, 6-methylheptanal (B128093). This reaction is predominantly catalyzed by cytosolic NAD+-dependent alcohol dehydrogenases (ADHs) nih.govsemanticscholar.org.

Reaction Step 1: Oxidation to Aldehyde

Substrate: this compound

Enzyme: Alcohol Dehydrogenase (ADH)

Product: 6-methylheptanal

The resulting aldehyde is a reactive intermediate and is rapidly oxidized further to a less toxic carboxylic acid, 6-methylheptanoic acid. This second step is catalyzed by aldehyde dehydrogenases (ALDHs), which are located in the mitochondria and cytosol.

Reaction Step 2: Oxidation to Carboxylic Acid

Substrate: 6-methylheptanal

Enzyme: Aldehyde Dehydrogenase (ALDH)

Product: 6-methylheptanoic acid

Environmental Fate and Atmospheric Chemistry

Gas-Phase Reactions with Atmospheric Oxidants (e.g., Ozone, Hydroxyl Radicals) for Analogous Heptanols

The atmospheric fate of this compound, like other saturated alcohols, is primarily determined by its reaction with hydroxyl (OH) radicals in the troposphere. Reactions with other atmospheric oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃), are considered to be of negligible importance for saturated alcohols under typical atmospheric conditions.

The reaction with OH radicals proceeds via H-atom abstraction from the C-H bonds of the alcohol molecule. This is the main chemical removal process for alcohols in the atmosphere. The rate constant for the vapor-phase reaction of isooctyl alcohol (an isomeric mixture including this compound) with photochemically-produced hydroxyl radicals has been estimated. This rate constant allows for the calculation of the compound's atmospheric half-life.

The table below presents the estimated reaction rate and atmospheric half-life for isooctyl alcohol, which serves as a proxy for this compound.

| Parameter | Value | Conditions |

|---|---|---|

| OH Radical Reaction Rate Constant | 1.2 x 10⁻¹¹ cm³/molecule-sec | 25 °C |

| Atmospheric Half-Life | ~1.3 days | Assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals/cm³ |

This relatively short half-life indicates that this compound is not a persistent compound in the atmosphere and is likely to be removed from the air within a few days of its emission. The degradation products would consist of smaller, oxygenated organic molecules.

Biogeochemical Cycling and Environmental Partitioning

As a biogenic volatile organic compound (BVOC), this compound participates in the global carbon cycle. It is released into the environment from natural sources like plants and is subject to various transport and degradation processes that determine its distribution across different environmental compartments (air, water, soil).

Environmental partitioning describes how a chemical distributes itself between these compartments. This behavior is governed by its physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

The table below summarizes key physicochemical properties of this compound that influence its environmental partitioning.

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 640 - 647 mg/L @ 25 °C | thegoodscentscompany.comscent.vn |

| Vapor Pressure | 0.284 - 0.4 mmHg @ 25 °C | thegoodscentscompany.comsmolecule.com |

| Octanol-Water Partition Coefficient (log Kow) | 2.721 - 2.73 (estimated) | thegoodscentscompany.comsmolecule.com |

| Henry's Law Constant | 9.2 x 10⁻⁵ atm-m³/mole (estimated) | nih.gov |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 125 (estimated) | echemi.com |

Based on these properties:

Its moderate water solubility and vapor pressure suggest that if released into water, volatilization to the atmosphere is an expected and important fate process nih.gov. The estimated volatilization half-lives are approximately 14 hours from a model river and 7.8 days from a model lake nih.gov.

The estimated log Kow value indicates a moderate potential for bioaccumulation in aquatic organisms wikipedia.org.

The estimated soil organic carbon-water partitioning coefficient (Koc) value of 125 suggests high mobility in soil, meaning it is not expected to strongly adsorb to soil particles and may leach into groundwater echemi.com.

Once in the environment, this compound is expected to undergo rapid biodegradation in soil and water, carried out by the diverse microbial communities that metabolize alcohols.

Advanced Analytical and Spectroscopic Characterization of 6 Methyl 1 Heptanol and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating and quantifying 6-Methyl-1-heptanol (B128184), particularly when it is present in complex mixtures. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive, specific detection make it ideal for identifying and quantifying this alcohol in intricate matrices such as food, beverages, and environmental samples.

The general procedure for GC-MS analysis involves the separation of volatile compounds on a capillary column, followed by ionization and detection by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. chemguide.co.uk The National Institute of Standards and Technology (NIST) maintains a comprehensive library of mass spectra, including that of this compound, which serves as a reference for identification. nist.gov

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column Type | Polar capillary column (e.g., based on polyethylene (B3416737) glycol) | researchgate.netcsic.es |

| Injector Temperature | 230-250°C | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Oven Temperature Program | Initial hold at 40°C, followed by a ramp of 3°C/min to 200°C | csic.es |

| Ionization Mode | Electron Ionization (EI) at 70 eV | chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) offers an alternative method for the analysis of alcohols. However, since aliphatic alcohols like this compound lack a strong chromophore, they are not readily detectable by common UV-Vis detectors. libretexts.orgresearchgate.net To overcome this limitation, derivatization is a frequently employed strategy. libretexts.orgnih.gov

Derivatization involves reacting the hydroxyl group of the alcohol with a reagent to introduce a chromophoric or fluorophoric tag into the molecule. researchgate.netnih.gov This enhances the analytical signal, allowing for sensitive detection. researchgate.net Common derivatizing agents for alcohols include acyl chlorides, organic anhydrides, and isocyanates. researchgate.netnih.gov The choice of reagent depends on factors such as reaction speed and the stability of the resulting derivative. libretexts.org

Method development in HPLC for this compound would focus on:

Selection of a suitable derivatizing agent: This would involve choosing a reagent that reacts efficiently and provides a derivative with strong UV absorbance or fluorescence.

Optimization of the derivatization reaction: Conditions such as temperature, time, and pH would be optimized to ensure complete reaction. researchgate.net

Chromatographic separation: A suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve good resolution of the derivatized alcohol from other sample components.

Post-column derivatization is another approach, where the separation is performed first, followed by reaction with a derivatizing agent before detection. ingentaconnect.com This can be advantageous in complex samples to avoid potential interferences during the derivatization step. ingentaconnect.com

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and detailed analysis of this compound and its derivatives. NMR, IR, and Raman spectroscopy, along with advanced mass spectrometry, provide complementary information about the molecular structure and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.

The ¹H NMR spectrum of this compound would show distinct signals for the protons in different parts of the molecule. Key expected signals include:

A triplet for the protons on the carbon bearing the hydroxyl group (-CH₂OH).

A doublet for the two methyl groups at the 6-position (-CH(CH₃)₂).

A multiplet for the methine proton at the 6-position (-CH(CH₃)₂).

A series of multiplets for the methylene (B1212753) protons along the carbon chain.

Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom in the structure. uobasrah.edu.iq The chemical shifts of these peaks are indicative of the carbon's local electronic environment. Spectral data for this compound and its derivatives are available in various databases. rsc.orgspectrabase.comnih.govuq.edu.au For example, ¹H and ¹³C NMR data have been reported for this compound methacrylate (B99206). rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| -CH₂OH | ~3.6 (triplet) | ~63 | illinois.edu |

| -CH(CH₃)₂ | ~1.5 (multiplet) | ~39 | illinois.edu |

| -CH(CH₃)₂ | ~0.9 (doublet) | ~22.5 | illinois.edu |

Note: Predicted values are based on typical chemical shifts for similar structures.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govelsevierpure.com These methods are useful for identifying functional groups and studying molecular interactions. nih.govresearchgate.net

The IR spectrum of this compound is characterized by several key absorption bands: nist.gov

A broad, strong band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. nih.gov

Strong bands in the 2850-3000 cm⁻¹ region, which are due to C-H stretching vibrations of the methyl and methylene groups. mdpi.com

A distinct band around 1050-1070 cm⁻¹ for the C-O stretching vibration.

Raman spectroscopy provides similar but complementary information. mdpi.com For long-chain alcohols, the C-H stretching region in the Raman spectrum can be complex but provides information on the conformation of the alkyl chain. mdpi.com The influence of the alkyl chain length on the hydrogen bonding network has been studied using both IR and Raman spectroscopy. nih.govresearchgate.net Spectral data for this compound is available from sources like SpectraBase. spectrabase.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | nih.govresearchgate.net |

| C-H Stretch | 2850 - 3000 | nist.govmdpi.com |

| C-O Stretch | ~1050 - 1070 | nist.gov |

While GC-MS is excellent for identification, advanced mass spectrometry techniques can provide more detailed structural information. High-resolution mass spectrometry (HRMS), for example, provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. chromatographyonline.com

The electron ionization (EI) mass spectrum of an alcohol often shows a weak or absent molecular ion peak. libretexts.org Fragmentation is common and provides valuable structural clues. For this compound, characteristic fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Dehydration: Loss of a water molecule (M-18).

Loss of alkyl radicals: Fragmentation along the carbon chain, often resulting in clusters of peaks separated by 14 mass units (CH₂). libretexts.org

The mass spectrum of this compound shows characteristic fragment ions at m/z values such as 41, 43, and 55. nist.govnih.gov Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways. chromatographyonline.com In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed, providing detailed information about the connectivity of the molecule. chemrxiv.org

Application in Analytical Methodologies

The accurate and sensitive determination of this compound, particularly at trace levels, is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and quality control of industrial products. This necessitates the development and validation of robust analytical methodologies, encompassing efficient extraction and pre-concentration techniques, as well as the establishment of reliable standard reference materials.

Development of Extraction and Pre-concentration Techniques for Trace Analysis

The volatile nature of this compound makes it amenable to several extraction and pre-concentration techniques designed for volatile organic compounds (VOCs). The primary goal of these techniques is to isolate and concentrate the analyte from a complex matrix, thereby enhancing the sensitivity and selectivity of subsequent chromatographic analysis.

Headspace Gas Chromatography (HS-GC)

Headspace Gas Chromatography (HS-GC) is a widely employed technique for the analysis of volatile compounds in liquid and solid samples. In this method, the sample is placed in a sealed vial and heated to allow the volatile components, including this compound, to partition into the gaseous phase (headspace) above the sample. A portion of this headspace is then injected into a gas chromatograph for separation and detection.

The efficiency of HS-GC is influenced by several parameters that require optimization. These include equilibration temperature and time, sample volume, and the nature of the sample matrix. For instance, increasing the temperature generally increases the vapor pressure of the analyte, leading to higher concentrations in the headspace. However, excessive temperatures can lead to the degradation of the sample or the analyte. The addition of salts, such as sodium chloride, can increase the ionic strength of aqueous samples, which in turn decreases the solubility of organic compounds like this compound and promotes their transfer into the headspace. A validation of a headspace GC-MS method for liquid hand sanitizers demonstrated the importance of optimizing parameters such as oven temperature and injection volume for accurate quantification of alcohol impurities. nih.gov

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. The fiber can be exposed to the headspace above the sample or directly immersed in a liquid sample. After a specific extraction time, the fiber is retracted and inserted into the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.

The choice of fiber coating is a critical parameter in SPME, as it determines the selectivity and efficiency of the extraction. For a moderately polar compound like this compound, a fiber with a combination of polar and non-polar characteristics, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often suitable. Optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility. A study on the optimization of an SPME method for trace aroma compounds in liquor found that factors such as sample dilution, extraction time, and temperature significantly impacted the extraction efficiency. nih.gov For instance, dilution of the alcoholic matrix was necessary to reduce competitive adsorption on the fiber. nih.gov

The following interactive data table summarizes key parameters that are typically optimized for the trace analysis of C8 alcohols using SPME-GC-MS.

| Parameter | Typical Range | Rationale |

| Fiber Coating | PDMS, CAR/PDMS, DVB/CAR/PDMS | The selection is based on the polarity of the analyte. DVB/CAR/PDMS is often effective for a broad range of volatile compounds. |

| Extraction Temperature | 40 - 80 °C | Increasing temperature enhances the volatilization of the analyte, but can also affect the partitioning equilibrium. |

| Extraction Time | 20 - 60 min | Sufficient time is required to reach equilibrium or a consistent pre-equilibrium state for reproducible results. |

| Sample Volume | 1 - 10 mL | The volume can influence the headspace-to-sample ratio, affecting the concentration of the analyte in the gas phase. |

| Salt Addition (for aqueous samples) | 0 - 30% (w/v) NaCl | Increases the ionic strength of the solution, promoting the transfer of organic analytes to the headspace. |

| Desorption Temperature | 240 - 280 °C | Must be high enough to ensure complete desorption of the analyte from the fiber without causing thermal degradation. |

| Desorption Time | 1 - 5 min | The time required for the complete transfer of the analyte to the GC column. |

Method validation for trace analysis using these techniques typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, in accordance with guidelines such as those from the International Council for Harmonisation (ICH). nih.gov For example, a validated headspace GC-FID/MS method for alcohol analysis reported a limit of detection for ethanol (B145695) as low as 0.005 g%. ascld.org

Standard Reference Material Development

The availability of high-purity, well-characterized standard reference materials (SRMs) is fundamental for the accuracy and traceability of analytical measurements. For this compound, the development of an SRM would involve synthesis and purification, followed by rigorous characterization and certification.

Synthesis and Purification

While this compound is commercially available, the preparation of a primary reference material often requires custom synthesis to control for isomeric impurities and other potential contaminants. One potential synthetic route could involve the Grignard reaction between 5-methyl-1-bromopentane and formaldehyde (B43269). Following synthesis, purification is a critical step to achieve the high purity required for a reference standard. Techniques such as fractional distillation are commonly employed to separate the target compound from reaction byproducts and unreacted starting materials. A patent for the separation of diastereomeric alcohol isomers highlights the use of esterification to create derivatives with different boiling points, facilitating separation by distillation. google.com For non-volatile impurities, recrystallization of a solid derivative could be employed.

Certification Process

The certification of a reference material for this compound would follow established international guidelines, such as those outlined in ISO Guide 35. scirp.org This process involves a comprehensive assessment of the material's properties, including purity, homogeneity, and stability.

Purity Assessment: The purity of the candidate reference material would be determined using multiple independent analytical techniques to ensure the accuracy of the assigned value. Gas chromatography with flame ionization detection (GC-FID) is a primary technique for assessing the purity of volatile organic compounds. The presence of any impurities would be identified using gas chromatography-mass spectrometry (GC-MS). Other methods, such as Karl Fischer titration for water content and elemental analysis, would also be employed to provide a comprehensive purity assessment.

Homogeneity Testing: To ensure that each unit of the reference material has the same concentration of this compound, a homogeneity study is conducted. researchgate.netresearchgate.net This involves analyzing a statistically significant number of randomly selected units from the batch. The results are then statistically evaluated to determine the between-unit variation.

Stability Testing: The stability of the reference material under specified storage and transport conditions is evaluated over time to establish its shelf life. iasonline.org This involves analyzing the material at regular intervals to detect any degradation or change in concentration. Both long-term stability studies under recommended storage conditions and short-term stability studies under simulated transport conditions are typically performed.

The following table outlines the key stages and methodologies involved in the development and certification of a standard reference material for an alcohol like this compound.

| Stage | Key Activities | Analytical Techniques |

| Synthesis and Purification | Chemical synthesis of this compound, followed by purification to remove isomers and other impurities. | Fractional Distillation, Preparative Chromatography. |

| Purity Characterization | Determination of the mass fraction of the pure compound and identification of any impurities. | GC-FID, GC-MS, Karl Fischer Titration, Elemental Analysis. |

| Homogeneity Assessment | Analysis of multiple units from the batch to ensure uniform composition. | GC-FID with statistical analysis (ANOVA). |

| Stability Assessment | Evaluation of the material's stability under various storage and transport conditions over time. | GC-FID analysis at regular intervals. |

| Value Assignment and Uncertainty | Assignment of a certified value for the purity or concentration and calculation of the associated measurement uncertainty. | Combination of results from different analytical methods and statistical evaluation. |

Currently, while certified reference materials are available for a range of volatile organic compounds and for ethanol from various suppliers, a specific SRM for this compound is not widely listed. cpachem.comfishersci.com The development of such a standard would be a valuable contribution to ensuring the quality and comparability of analytical data for this compound across different laboratories and applications.

Applications of 6 Methyl 1 Heptanol in Materials Science and Industrial Processes

Role as a Chemical Building Block and Intermediate

The reactivity of its hydroxyl (-OH) group allows 6-Methyl-1-heptanol (B128184) to be a versatile precursor in the synthesis of a wide range of commercially important molecules and polymers.

This compound functions as a key hydrophobic starting material in the production of nonionic surfactants. nih.gov Surfactants are amphiphilic compounds that reduce surface and interfacial tension, making them essential components in detergents, emulsifiers, and foaming agents. nih.govnih.gov The production process typically involves the chemical modification of the alcohol, such as ethoxylation, where ethylene (B1197577) oxide is added to the hydroxyl group. This reaction creates a molecule with a hydrophobic tail (the isooctyl group from the alcohol) and a hydrophilic head (the polyethylene (B3416737) oxide chain), which is characteristic of nonionic surfactants. cesio.eu The controlled nature of synthetic alcohols like this compound allows manufacturers to produce surfactants with well-defined structures and performance characteristics tailored for specific applications. cesio.eu

One of the principal industrial uses of this compound is in the manufacture of plasticizers, which are additives that increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). nih.gov The alcohol undergoes an esterification reaction with carboxylic acids or their anhydrides to produce high-molecular-weight esters. smolecule.com A primary example is the synthesis of diisooctyl phthalate (B1215562) (DIOP), a common plasticizer, by reacting this compound with phthalic anhydride. The resulting ester integrates into the polymer matrix, disrupting intermolecular forces and lowering the glass transition temperature.

Furthermore, this compound can be converted into monomeric polymer additives. For instance, it is a precursor to this compound acrylate (B77674), also known as isooctyl acrylate. google.com This acrylate monomer can be polymerized and incorporated into various polymer systems, including curable compositions and pressure-sensitive adhesives. google.comjustia.com

As a versatile chemical intermediate, this compound is a starting point for synthesizing a variety of more complex organic molecules. cymitquimica.com Standard alcohol reactions, such as esterification and oxidation, are employed to create new compounds with desired properties. smolecule.com

Esterification: Its reaction with various carboxylic acids yields a range of esters that are utilized as flavoring agents and fragrance components. smolecule.com

Oxidation: Controlled oxidation of this compound can produce the corresponding aldehyde or carboxylic acid, which are themselves valuable intermediates in organic synthesis. smolecule.com

Fragrance Derivatives: It serves as a precursor in the synthesis of specialized fragrance molecules, such as 6-methoxy-2,6-dimethyl heptanol (B41253) derivatives, which possess unique and desirable aromas. researchgate.net